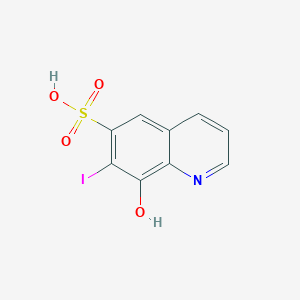
3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol: is a complex organic compound that belongs to the class of triazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group is introduced via thiolation reactions, often using thiourea or other sulfur-containing reagents.
Attachment of the Phenolic Group: The phenolic group is attached through electrophilic aromatic substitution reactions, where phenol or its derivatives react with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenolic group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Dihydrotriazoles.
Substitution Products: Alkylated or acylated phenolic derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for metal ions. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring is particularly significant, as triazole derivatives are known for their pharmacological activities.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
Mecanismo De Acción
The mechanism of action of 3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(((3-Mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- 3-(((3-Mercapto-5-(3-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- 3-(((3-Mercapto-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
Uniqueness
The uniqueness of 3-(((3-Mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-YL)imino)methyl)phenol lies in its specific substitution pattern on the triazole ring and the presence of the phenolic group. This combination of functional groups provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propiedades
Fórmula molecular |
C16H14N4OS |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4OS/c1-11-5-7-13(8-6-11)15-18-19-16(22)20(15)17-10-12-3-2-4-14(21)9-12/h2-10,21H,1H3,(H,19,22)/b17-10+ |
Clave InChI |
WAJMCSPJAZBCOK-LICLKQGHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-{[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B11994475.png)
![5-(4-chlorophenyl)-4-{[(E)-(3-phenoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11994497.png)
![4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B11994505.png)
![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)

![methyl (2E)-2-(2-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994531.png)




![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)

![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)

